molecular formula C16H14N2OS2 B2838167 N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide CAS No. 896344-77-7

N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide

Cat. No.: B2838167
CAS No.: 896344-77-7
M. Wt: 314.42
InChI Key: HBMINHSUVTXQGU-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a benzamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially leading to the formation of amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzothiazole ring is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes.

Comparison with Similar Compounds

    Benzothiazole: The parent compound, which lacks the benzamide moiety.

    2-(Methylthio)benzamide: A simpler derivative that lacks the benzothiazole ring.

    N-(2-benzothiazolyl)benzamide: A similar compound without the methylthio group.

Uniqueness: N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide is unique due to the presence of both the benzothiazole ring and the benzamide moiety, along with the methylthio group

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-17-13-9-11(7-8-15(13)21-10)18-16(19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMINHSUVTXQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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